1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is a chemical compound with a molecular formula of C9H9BrNS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by amination. The general synthetic route can be summarized as follows:
Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated benzothiophene is then reacted with an amine, such as methanamine, under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride
- 1-(3-chloro-1-benzothiophen-2-yl)methanamine hydrochloride
- 1-(3-fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
Uniqueness
1-(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the benzothiophene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
36035-31-1 |
---|---|
Molecular Formula |
C9H9BrClNS |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.